molecular formula C13H11BrFN3O2S B6287071 N'-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide CAS No. 2586232-99-5

N'-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide

Cat. No.: B6287071
CAS No.: 2586232-99-5
M. Wt: 372.21 g/mol
InChI Key: MLYIXSASCRLEBE-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of 5-Bromo-2-fluoropyridin-3-yl)methanamine , which is a chemical compound with the molecular weight of 205.03 and 241.49 . It’s used in various chemical reactions due to its properties .


Molecular Structure Analysis

The molecular structure of the compound would likely include a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, substituted with bromine and fluorine atoms .


Physical and Chemical Properties Analysis

The compound likely has similar properties to its derivatives. For example, 5-Bromo-2-fluoropyridin-3-yl)methanamine has a molecular weight of 205.03 and is solid at room temperature .

Future Directions

The future directions for this compound could involve further exploration of its properties and potential applications in various fields, such as organic synthesis .

Mechanism of Action

Target of Action

Compounds with similar structures, such as (5-bromo-2-fluoropyridin-3-yl)methanamine , are often used in scientific research and industry, suggesting that they may interact with a variety of biological targets.

Mode of Action

These groups are known to form strong bonds with various biological targets, potentially leading to changes in their function .

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , suggesting that they may influence pathways related to carbon-carbon bond formation.

Pharmacokinetics

The presence of the bromo and fluoro groups may enhance its stability and facilitate its passage through biological membranes .

Result of Action

Given its potential to form covalent bonds with various biological targets, it may induce significant changes in cellular function .

Action Environment

The action, efficacy, and stability of N’-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide may be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and pH . Additionally, its efficacy may be influenced by the presence of other compounds in the environment, which could compete with it for binding to its targets.

Properties

IUPAC Name

N-[(E)-(5-bromo-2-fluoropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFN3O2S/c1-9-2-4-12(5-3-9)21(19,20)18-17-7-10-6-11(14)8-16-13(10)15/h2-8,18H,1H3/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYIXSASCRLEBE-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(N=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFN3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.